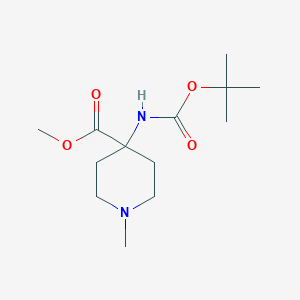
Benzyl 2-((t-butoxycarbonyl)amino)-4,5-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Benzyl 2-((t-butoxycarbonyl)amino)-4,5-dimethoxybenzoate” is a complex organic compound. The “t-butoxycarbonyl” part suggests that it contains a tert-butyloxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis . This group can be added to amines under certain conditions .
Synthesis Analysis
The synthesis of compounds with a Boc group often involves the use of a base and an anhydride, such as di-tert-butyl dicarbonate . The Boc group can be added to amines under aqueous conditions . In the context of amino acid ionic liquids (AAILs), Boc-protected amino acids have been used as starting materials in dipeptide synthesis .Mécanisme D'action
Benzyl 2-((t-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is an organic compound that acts as a catalyst in a variety of biochemical reactions. It catalyzes the formation of peptide bonds between amino acids, and it also catalyzes the formation of disulfide bonds between cysteine residues. This compound is also known to catalyze the hydrolysis of esters and amides.
Biochemical and Physiological Effects
This compound is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and viruses. It has also been shown to have antifungal and antiviral activity, and it has been used in the treatment of some types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 2-((t-butoxycarbonyl)amino)-4,5-dimethoxybenzoate has several advantages for use in lab experiments. It is a relatively stable compound, and it has a wide range of applications in the field of organic synthesis. It is also relatively inexpensive and readily available. However, this compound has some limitations. It is not as effective as some other reagents in certain types of reactions, and it can be toxic in large doses.
Orientations Futures
The use of Benzyl 2-((t-butoxycarbonyl)amino)-4,5-dimethoxybenzoate in scientific research is continuing to expand. Future research may focus on the use of this compound in the development of new drugs, the study of enzyme kinetics, and the use of this compound in the synthesis of lipids and proteins. Additionally, further research may be conducted to better understand the biochemical and physiological effects of this compound. Finally, research may be conducted to develop new methods for the synthesis of this compound in order to make the compound more widely available.
Méthodes De Synthèse
Benzyl 2-((t-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is synthesized through a process known as esterification. In this process, an organic acid is reacted with an alcohol in the presence of an acid catalyst. The reaction produces an ester, which is then reacted with a base to produce the desired compound. The reaction is typically carried out at room temperature and is usually completed within a few hours.
Applications De Recherche Scientifique
Benzyl 2-((t-butoxycarbonyl)amino)-4,5-dimethoxybenzoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, and as a substrate for enzyme-catalyzed reactions. This compound is also used in the synthesis of lipids and proteins, as well as in the study of enzyme kinetics.
Propriétés
IUPAC Name |
benzyl 4,5-dimethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-21(2,3)28-20(24)22-16-12-18(26-5)17(25-4)11-15(16)19(23)27-13-14-9-7-6-8-10-14/h6-12H,13H2,1-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLLKTFWZOKXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) (2R,3S)-MeO-POP](/img/structure/B6298511.png)
![(2R,2'R,3R,3'R)-3,3'-Di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298512.png)


![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)
![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)


![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)


![N-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide HCl](/img/structure/B6298599.png)